molecular formula C8H18 B101539 Octane-d18 CAS No. 17252-77-6

Octane-d18

Cat. No.: B101539
CAS No.: 17252-77-6
M. Wt: 132.34 g/mol
InChI Key: TVMXDCGIABBOFY-VAZJTQEUSA-N
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Description

Octane-d18, also known as this compound, is a deuterated form of octane with the chemical formula C8D18. It is a hydrocarbon and an alkane, where all the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications .

Mechanism of Action

Target of Action

Octane-d18, also known as N-OCTANE-D18 or (2H18)Octane, is primarily used as a deuterated NMR (Nuclear Magnetic Resonance) solvent . Its primary target is the nuclear spins in the NMR spectroscopy experiments. The role of this compound is to provide a deuterium-enriched environment that enhances the sensitivity of NMR measurements.

Mode of Action

this compound interacts with its targets (nuclear spins) by aligning with the magnetic field in NMR spectroscopy. This alignment allows for the precise measurement of the resonance frequencies of the nuclei, which are influenced by the electronic environment of the molecule . The compound can undergo Hydrogen/Deuterium (H/D) exchange reactions, which can further influence the NMR measurements .

Biochemical Pathways

As an NMR solvent, this compound does not directly participate in biochemical pathways. Instead, it provides a medium for the study of biochemical compounds and their interactions. The use of deuterated solvents like this compound can help reduce background noise in NMR spectra, allowing for more accurate identification and analysis of biochemical compounds .

Pharmacokinetics

Its physical properties, such as boiling point (125-127 °c), melting point (-57 °c), and density (0815 g/mL at 25 °C), can influence its behavior and stability in the NMR environment .

Result of Action

The use of this compound in NMR spectroscopy can result in more precise and accurate measurements of the resonance frequencies of the nuclei of the compounds being studied. This can lead to a better understanding of the structure and dynamics of these compounds at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octane-d18 typically involves the deuteration of octane. This process can be achieved through various methods, including catalytic exchange reactions where octane is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in organic synthesis to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure complete deuteration of octane. The purity of the final product is crucial, and it is often achieved through distillation and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Octane-d18 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, halogens, and various catalysts such as platinum or palladium. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated alcohols, aldehydes, and acids, while substitution reactions can produce a variety of deuterated derivatives .

Scientific Research Applications

Octane-d18 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complete deuteration, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its high purity and stability also make it an ideal reference standard in various scientific applications .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecadeuteriooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMXDCGIABBOFY-VAZJTQEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169342
Record name (2H18)Octane
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URL https://comptox.epa.gov/dashboard/DTXSID40169342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17252-77-6
Record name Octane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d18
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17252-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H18)Octane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H18)Octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H18)octane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does octane-d18 contribute to understanding reaction mechanisms in catalytic systems?

A: this compound plays a crucial role in elucidating reaction mechanisms in heterogeneous catalysis. A study investigating the conversion of methylcyclohexane/n-octane mixtures using Pt/SiO2 and Pt/Al2O3 catalysts employed this compound and methylcyclohexane-d14 to trace hydrogen/deuterium exchange at varying temperatures. [] This isotopic labeling revealed insights into the rate-limiting steps and overall reaction pathways, demonstrating the value of this compound as a mechanistic probe.

Q2: Can you elaborate on the use of this compound in studying molecular dynamics within porous materials like zeolites?

A: this compound is instrumental in probing the dynamics of molecules confined within porous materials. Research utilizing deuterium solid-state NMR (2H NMR) and quasi-elastic neutron scattering (QENS) investigated the behavior of this compound within zeolite ZSM-5. [] The study revealed that at a specific loading, this compound molecules primarily reside within the straight channels of the zeolite and exhibit anisotropic diffusion along these channels. Additionally, the research uncovered details about coupled rotational motions of the molecule during its translational movement, highlighting the ability of this compound to provide insights into the complex dynamics within confined environments.

Q3: What are the implications of the observed isotope effect on the burning velocities of this compound compared to n-octane?

A: Research comparing the burning velocities of this compound and n-octane revealed a significant isotope effect. [] Laminar burning velocities of this compound were found to be approximately 20% slower than n-octane. This difference, attributed to isotopic effects on reaction kinetics, decreased under turbulent conditions, highlighting the interplay of chemical kinetics and transport phenomena in combustion processes. These findings have implications for understanding combustion efficiency and emissions in various applications.

Q4: How does this compound help in identifying byproducts in surface modification reactions?

A: this compound is a valuable tool for identifying byproducts in surface modification reactions, particularly in cases where product quantities are extremely small. One study utilized tetra-n-butylstannane-d36 to functionalize a gold aerogel surface with n-butyl-d9 groups. [] The use of deuterated compounds allowed for the identification of byproducts, including this compound, in the reaction mixture using GC-MS. These findings provided critical insights into the mechanism of self-assembled monolayer formation on gold surfaces.

Q5: How does the presence of this compound influence proton transfer processes in irradiated solid alkane systems?

A: this compound plays a significant role in understanding proton transfer mechanisms in irradiated solid alkane systems. A study investigated the effects of adding this compound to γ-irradiated solid heptane. [] The results showed that the presence of this compound led to a preferential proton transfer from heptane radical cations to this compound molecules compared to the heptane matrix. This finding, attributed to differences in proton affinity and solid-state structure, highlights the influence of deuterated alkanes on fundamental radiation chemistry processes.

Q6: What is the significance of this compound in studying rotational tunneling dynamics?

A: While specific details weren't provided in the abstract, a research paper titled "Rotational tunneling dynamics of methyl groups in n-alkane host lattices: An optical investigation of the internal and external isotope effect" suggests the use of this compound in studying the quantum mechanical phenomenon of rotational tunneling. [] This phenomenon, particularly sensitive to isotopic substitution, provides valuable information about the potential energy surface experienced by methyl groups in condensed phases.

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